molecular formula C9H7ClN2O B14916104 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one

1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one

Cat. No.: B14916104
M. Wt: 194.62 g/mol
InChI Key: XIHYFBBXXNJWDS-UHFFFAOYSA-N
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Description

1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chloro group and a pyrrolo[2,3-b]pyridine moiety in its structure makes it a valuable scaffold for various chemical reactions and biological studies.

Preparation Methods

The synthesis of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.

    Acylation Reaction: The 4-chloro-1H-pyrrolo[2,3-b]pyridine is then subjected to an acylation reaction using ethanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Chemical Reactions Analysis

1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The ethanone moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one involves the inhibition of specific molecular targets such as FGFRs. Upon binding to these receptors, the compound prevents their activation and subsequent downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-9-6(8(7)10)2-3-11-9/h2-4H,1H3,(H,11,12)

InChI Key

XIHYFBBXXNJWDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C(=C1Cl)C=CN2

Origin of Product

United States

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